2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid

Catalog No.
S881919
CAS No.
1781241-35-7
M.F
C7H3Cl2N3O2
M. Wt
232.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxy...

CAS Number

1781241-35-7

Product Name

2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid

IUPAC Name

2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid

Molecular Formula

C7H3Cl2N3O2

Molecular Weight

232.02 g/mol

InChI

InChI=1S/C7H3Cl2N3O2/c8-5-4-2(11-7(9)12-5)1-3(10-4)6(13)14/h1,10H,(H,13,14)

InChI Key

KDGOTZJTOUBOKU-UHFFFAOYSA-N

SMILES

C1=C(NC2=C1N=C(N=C2Cl)Cl)C(=O)O

Canonical SMILES

C1=C(NC2=C1N=C(N=C2Cl)Cl)C(=O)O

Anti-inflammatory Activities

Anti-Breast-Cancer Activity

Blood Glucose Reduction

Anticancer Activity

Nano-catalyst Activation

Non-Small Cell Lung Cancer Treatment

Anticancer Activity

2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid is a heterocyclic compound characterized by its unique pyrrolo-pyrimidine structure. Its molecular formula is C₇H₃Cl₂N₃O₂, and it has a molecular weight of approximately 232.03 g/mol. The compound features two chlorine atoms, which contribute to its reactivity and potential biological activity. This compound is of interest in pharmaceutical and chemical research due to its structural properties and potential applications in drug development .

The chemical reactivity of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid is influenced by the presence of the carboxylic acid functional group and the dichloro substituents. It can undergo various reactions, including:

  • Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles, making it useful for synthesizing more complex molecules.
  • Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, leading to the formation of derivatives that may exhibit different biological properties.
  • Condensation reactions: The compound can participate in condensation reactions to form larger heterocyclic systems or other organic compounds .

Research into the biological activity of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid has revealed potential pharmacological properties. It may exhibit:

  • Anticancer activity: Preliminary studies suggest that this compound could inhibit certain cancer cell lines, although further investigation is required to elucidate its mechanism of action.
  • Antimicrobial properties: There is evidence indicating that it may possess activity against specific bacterial strains, making it a candidate for antibiotic development.
  • Enzyme inhibition: The compound may act as an inhibitor for various enzymes involved in metabolic pathways, offering potential therapeutic applications .

The synthesis of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid typically involves multi-step organic reactions:

  • Formation of the pyrrolo-pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Chlorination: The introduction of chlorine atoms can be done using chlorinating agents such as thionyl chloride or phosphorus oxychloride.
  • Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions using carbon dioxide in the presence of a suitable catalyst or reagent.

Each step requires careful optimization to ensure high yields and purity of the final product .

The unique structure of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid lends itself to various applications:

  • Pharmaceutical development: It serves as a scaffold for designing new drugs targeting cancer and infectious diseases.
  • Chemical synthesis: Used as an intermediate in organic synthesis for producing other complex molecules.
  • Research tool: Its properties make it valuable in biochemical studies aimed at understanding enzyme mechanisms and metabolic pathways .

Interaction studies involving 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid focus on its binding affinity with biological targets:

  • Protein-ligand interactions: Investigations have been conducted to determine how this compound interacts with specific proteins associated with disease pathways.
  • Enzyme kinetics: Studies assessing how this compound affects enzyme activity can provide insights into its potential therapeutic roles.
  • Cellular uptake and metabolism: Understanding how cells absorb and metabolize this compound is crucial for evaluating its efficacy and safety as a drug candidate .

Several compounds share structural similarities with 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
2-Amino-4-chloro-5H-pyrrolo[3,2-d]pyrimidineAmino group at position 2Potentially different biological activity
5-Methyl-2-chloropyrido[3,2-d]pyrimidinMethyl substituent instead of carboxylic acidAltered solubility and reactivity
4-ChloroquinazolineContains a quinazoline structureKnown for antiviral properties

These compounds exhibit varying degrees of biological activity and chemical reactivity due to their structural differences. The presence of different functional groups significantly influences their pharmacological profiles and potential applications in medicinal chemistry .

XLogP3

2.2

Dates

Last modified: 08-16-2023

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